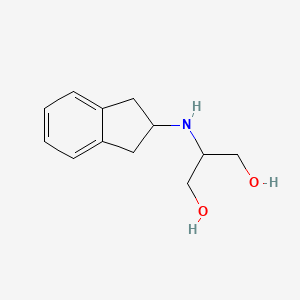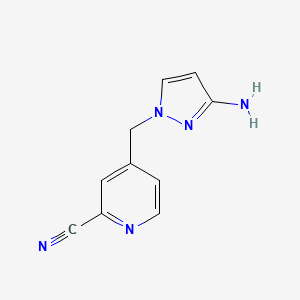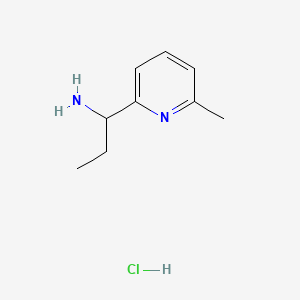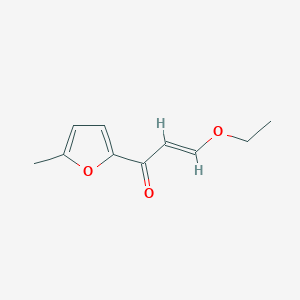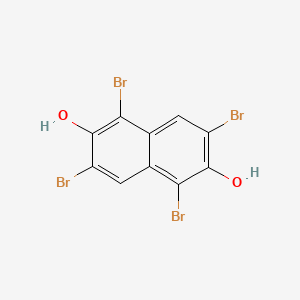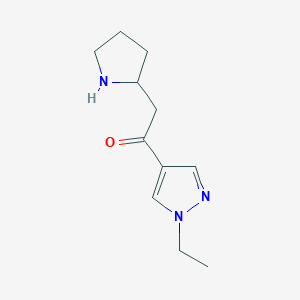
3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-isopropoxy-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Isopropoxy-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions.
Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis or oxidation.
Aplicaciones Científicas De Investigación
3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, to study their function and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide or sulfonate ester functionalities.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are typically related to the formation of sulfonamide or sulfonate ester bonds, which can alter the properties and functions of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Isobutoxy-2,2-dimethylpropane-1-sulfonyl chloride
- 3-Isopropoxy-2,2-dimethylpropane-1-sulfonic acid
- 2,2-Dimethylpropane-1-sulfonyl chloride
Uniqueness
3-Isopropoxy-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and solubility. This structural feature can make it more suitable for specific applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H17ClO3S |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-propan-2-yloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-7(2)12-5-8(3,4)6-13(9,10)11/h7H,5-6H2,1-4H3 |
Clave InChI |
NHWNDUKJYAXEGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(C)(C)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


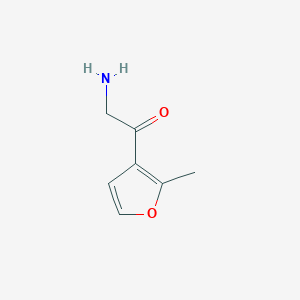
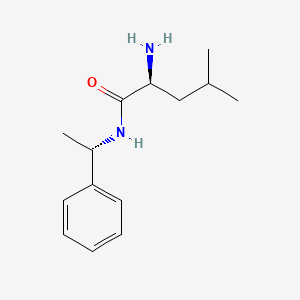
![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol](/img/structure/B13637786.png)

![3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13637790.png)
